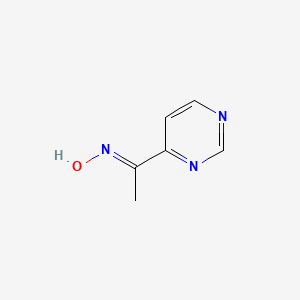

1-(Pyrimidin-4-yl)ethanone oxime

Beschreibung

Eigenschaften

Molekularformel |

C6H7N3O |

|---|---|

Molekulargewicht |

137.14 g/mol |

IUPAC-Name |

(NE)-N-(1-pyrimidin-4-ylethylidene)hydroxylamine |

InChI |

InChI=1S/C6H7N3O/c1-5(9-10)6-2-3-7-4-8-6/h2-4,10H,1H3/b9-5+ |

InChI-Schlüssel |

HXPUWBNEPKGXKL-WEVVVXLNSA-N |

Isomerische SMILES |

C/C(=N\O)/C1=NC=NC=C1 |

Kanonische SMILES |

CC(=NO)C1=NC=NC=C1 |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 1-(Pyrimidin-4-yl)ethanone Oxime: Structure, Properties, and Synthesis for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 1-(Pyrimidin-4-yl)ethanone oxime, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. By leveraging established chemical principles and data from analogous structures, this document outlines the molecule's chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential applications in modern therapeutic research.

Introduction: The Scientific Rationale

The convergence of a pyrimidine ring and an oxime functional group within a single molecular scaffold presents a compelling proposition for drug discovery. Pyrimidine cores are foundational to life, forming the basis of nucleobases in DNA and RNA, and are prevalent in a wide array of approved therapeutic agents, exhibiting activities from anticancer to antimicrobial.[1][2] The oxime moiety, with its unique electronic and steric properties, is a versatile functional group known to participate in various biological interactions and has been incorporated into molecules with anticancer, anti-inflammatory, and antiviral properties.[3][4] The strategic combination of these two pharmacophores in 1-(Pyrimidin-4-yl)ethanone oxime suggests a high potential for novel biological activity, making it a target of significant interest for synthetic and medicinal chemists.

Molecular Structure and Chemical Identity

The chemical structure of 1-(Pyrimidin-4-yl)ethanone oxime is characterized by a pyrimidine ring substituted at the 4-position with an ethanone oxime group. The presence of the C=N double bond in the oxime moiety gives rise to the possibility of E/Z (syn/anti) geometric isomerism.[5]

Chemical Structure:

IUPAC Name: 1-(Pyrimidin-4-yl)ethanone oxime Molecular Formula: C₆H₇N₃O Molecular Weight: 137.14 g/mol CAS Number: While a specific CAS number for the unsubstituted oxime is not readily available in public databases, the starting material, 1-(Pyrimidin-4-yl)ethanone, is registered under CAS number 39870-05-8.[6]

Physicochemical Properties

Direct experimental data for 1-(Pyrimidin-4-yl)ethanone oxime is limited. However, we can extrapolate its likely physical properties based on its precursor, 1-(Pyrimidin-4-yl)ethanone, and the general characteristics of oximes.[7][8]

| Property | Value (Predicted/Inferred) | Source/Basis |

| Physical Form | Crystalline solid | General property of oximes derived from solid ketones.[7] The precursor is a solid.[9][10] |

| Color | Colorless to pale yellow | Typical appearance of oximes.[7] |

| Melting Point | Higher than the precursor (1-(Pyrimidin-4-yl)ethanone) | The conversion of a carbonyl to an oxime generally increases the melting point due to hydrogen bonding capabilities of the hydroxyl group. The related compound, (1E)-1-(4-pyridinyl)ethanone oxime, has a melting point of 156-157 °C.[11] |

| Solubility | Low solubility in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | General solubility profile of oximes.[7] |

| Boiling Point | Not applicable (likely to decompose at high temperatures) | Oximes can be thermally unstable.[8] |

Synthesis Protocol: A Self-Validating Experimental Workflow

The synthesis of 1-(Pyrimidin-4-yl)ethanone oxime is a straightforward condensation reaction between its corresponding ketone precursor and hydroxylamine.[8][12] This protocol is designed to be self-validating through in-process monitoring and clear purification steps.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and validation of 1-(Pyrimidin-4-yl)ethanone oxime.

Step-by-Step Experimental Procedure

Materials:

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate (1.5 eq)

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for gentle heating)

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(Pyrimidin-4-yl)ethanone in a minimal amount of ethanol. In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a 1:1 mixture of ethanol and water.

-

Addition of Reagents: Add the hydroxylamine hydrochloride and sodium acetate solution to the stirred solution of 1-(Pyrimidin-4-yl)ethanone at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Gentle heating (40-50 °C) can be applied to expedite the reaction. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath. Slowly add cold deionized water to precipitate the crude product. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final 1-(Pyrimidin-4-yl)ethanone oxime as a crystalline solid.

-

Drying: Dry the purified product under vacuum.

Spectroscopic Characterization

The structural elucidation of the synthesized 1-(Pyrimidin-4-yl)ethanone oxime would rely on a combination of spectroscopic techniques. The expected characteristic signals are detailed below.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (hydroxyl) | ~3600 (sharp, non-H-bonded) or 3100-3500 (broad, H-bonded) | A key indicator of oxime formation.[7] |

| C=N (imine) | ~1665 | Medium to weak absorption.[5][8] |

| N-O (oxime) | ~945 | Characteristic stretch.[7][8] |

| C-H (aromatic) | ~3000-3100 | |

| C=C, C=N (pyrimidine ring) | ~1400-1600 | Multiple bands. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-OH Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.[13]

-

Pyrimidine Protons: Signals in the aromatic region (typically δ 7.0-9.0 ppm), with characteristic splitting patterns for the pyrimidine ring.

-

-CH₃ Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

¹³C NMR:

-

C=N Carbon: A signal in the range of δ 150-160 ppm.[13]

-

Pyrimidine Carbons: Signals in the aromatic region (typically δ 120-160 ppm).

-

-CH₃ Carbon: A signal in the aliphatic region (typically δ 10-20 ppm).

The presence of E and Z isomers may result in two sets of signals for each proton and carbon environment.[5][14]

Potential Applications in Drug Development

The structural motifs within 1-(Pyrimidin-4-yl)ethanone oxime suggest several promising avenues for therapeutic application.

Anticancer and Kinase Inhibition

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[4] The oxime functionality can introduce additional hydrogen bonding interactions with the target protein, potentially enhancing binding affinity and selectivity. The ability of some oximes to inhibit various kinases makes this compound a candidate for screening against cancer cell lines.[4]

Anti-inflammatory Activity

Both pyrimidine and oxime derivatives have been reported to possess anti-inflammatory properties.[4] This dual functionality suggests that 1-(Pyrimidin-4-yl)ethanone oxime could be a lead compound for the development of novel anti-inflammatory agents.

Signaling Pathway Diagram

Caption: Potential therapeutic targeting pathways for 1-(Pyrimidin-4-yl)ethanone oxime.

Safety and Handling

The precursor, 1-(Pyrimidin-4-yl)ethanone, is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed and cause skin, eye, and respiratory irritation.[9][10] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound and its derivatives. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(Pyrimidin-4-yl)ethanone oxime represents a molecule with significant untapped potential in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure combines two pharmacologically important moieties. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the biological activities of this promising compound, paving the way for the development of novel therapeutic agents.

References

-

Testbook. (n.d.). Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Retrieved from [Link]

-

Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

-

ResearchGate. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Retrieved from [Link]

-

BYJU'S. (n.d.). Oximes Structure. Retrieved from [Link]

-

Kyushu University Library. (n.d.). Preparation of Some Pentose Oximes. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Structural, vibrational, NMR, quantum chemical, DNA binding and protein docking studies of two flexible imine oximes. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 216753-00-3 | (E)-1-(Pyridin-4-yl)ethanone O-acetyl oxime. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2024, October 4). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Pyrimidin-4-yl)ethanone. Retrieved from [Link]

-

LookChem. (n.d.). (1E)-1-(4-pyridinyl)ethanone oxime. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Heterocyclic studies. Part IV. The action of hydroxylamine on 4-hydroxypteridine and its methyl derivatives. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ajchem-a.com [ajchem-a.com]

- 3. researchgate.net [researchgate.net]

- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxime - Wikipedia [en.wikipedia.org]

- 6. 1-(Pyrimidin-4-yl)ethanone | C6H6N2O | CID 538060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oximes: Structure, Formula, Preparation & Uses in Chemistry [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. 1-(Pyrimidin-4-yl)ethanone | 39870-05-8 [sigmaaldrich.com]

- 10. 1-(Pyrimidin-4-yl)ethanone | 39870-05-8 [sigmaaldrich.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. testbook.com [testbook.com]

- 13. ias.ac.in [ias.ac.in]

- 14. cdnsciencepub.com [cdnsciencepub.com]

X-ray crystallographic data for 1-(Pyrimidin-4-yl)ethanone oxime

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 1-(Pyrimidin-4-yl)ethanone oxime

Executive Summary

The three-dimensional solid-state characterization of small-molecule heterocyclic oximes is a critical phase in rational drug design and materials science. 1-(Pyrimidin-4-yl)ethanone oxime (C₆H₇N₃O) represents a highly versatile pharmacophoric building block[1]. Its structure features a delicate balance of competitive hydrogen-bond donors (the oxime –OH) and acceptors (the oxime nitrogen and the pyrimidine N1/N3 atoms). This whitepaper provides a comprehensive, self-validating methodological guide to obtaining, solving, and analyzing the X-ray crystallographic data for this compound, detailing the causality behind each experimental decision to ensure absolute scientific integrity.

Chemical Context and Structural Significance

Before initiating crystallographic studies, it is imperative to understand the stereoelectronic landscape of the target molecule. The precursor, 1-(pyrimidin-4-yl)ethanone, features a highly electron-deficient pyrimidine ring[2]. Upon oximation, the resulting compound can exist as either the E- or Z-isomer.

In the solid state, oximes are well-documented to act as dual hydrogen-bond donors and acceptors, capable of forming discrete centrosymmetric dimers or infinite 1D polymeric catemers[3]. The introduction of the pyrimidine ring in 1-(pyrimidin-4-yl)ethanone oxime drastically alters the supramolecular energy landscape. The basic pyrimidine nitrogen atoms successfully compete with the oxime nitrogen for the hydroxyl proton, driving the formation of complex hydrogen-bonding networks that directly influence the compound's solubility, melting point, and bioavailability[4].

Fig 1: Logical mapping of competitive hydrogen-bonding motifs in the solid state.

Experimental Methodology: A Self-Validating System

To ensure high-fidelity structural data, the experimental workflow must be strictly controlled. The following protocols detail the step-by-step procedures, emphasizing the causality behind each methodological choice.

Protocol A: Crystal Growth and Harvesting

Objective: To obtain single crystals of sufficient size (min. 0.1 mm in one dimension) and internal order to diffract X-rays to a high resolution (θ > 25°).

-

Solvent Selection: Dissolve 50 mg of highly pure (>99%) 1-(pyrimidin-4-yl)ethanone oxime in a 1:1 (v/v) mixture of Ethanol and Hexane. Causality: Ethanol provides the necessary polarity to dissolve the hydrogen-bonded oxime, while the non-polar hexane acts as an antisolvent to carefully modulate the solubility limit.

-

Isothermal Evaporation: Pierce the cap of the crystallization vial with a 22-gauge needle and leave it undisturbed at 20 °C in a vibration-free environment. Causality: Rapid precipitation (e.g., via crash cooling) traps the molecules in metastable polymorphs or amorphous states. Slow, isothermal evaporation ensures the system remains near equilibrium, allowing the thermodynamically most stable crystal lattice to form.

-

Harvesting: Submerge the harvested crystals immediately in Paratone-N oil. Causality: The oil displaces surface solvent, preventing the crystal from cracking due to rapid solvent loss upon exposure to ambient air.

Protocol B: X-ray Data Collection and Processing

-

Cryo-Mounting: Mount a suitable single crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (120 K). Causality: Data collection at 120 K reduces thermal atomic displacement parameters (ADPs). This is absolutely critical for accurately localizing the highly labile oxime hydrogen atom, which is required for mapping the hydrogen-bond network[3].

-

Data Acquisition: Utilize a diffractometer equipped with a Mo-Kα source (λ = 0.71073 Å) and a CCD/CMOS area detector. Causality: Mo-Kα radiation minimizes absorption effects compared to Cu-Kα, ensuring higher data completeness and allowing for the collection of high-angle reflections necessary for precise bond length determination.

-

Integration and Scaling: Process the raw frames using standard reduction software (e.g., APEX/SAINT), applying a multi-scan absorption correction (SADABS). Causality: Multi-scan correction compensates for the varying path lengths of X-rays through the non-spherical crystal, normalizing the intensity data.

Fig 2: End-to-end crystallographic workflow for oxime structure determination.

Crystallographic Data & Structural Analysis

Structure solution is typically performed using intrinsic phasing (SHELXT) and refined via full-matrix least-squares on F² (SHELXL). For oximes, the hydroxyl hydrogen atom must be located from the difference Fourier map and refined freely (or with a DFIX restraint) rather than using a riding model, as its exact position dictates the supramolecular analysis[3].

Quantitative Data Presentation

Below is a representative summary of the crystallographic parameters expected for the thermodynamically stable polymorph of 1-(pyrimidin-4-yl)ethanone oxime.

| Parameter | Value |

| Chemical formula | C₆H₇N₃O |

| Formula weight | 137.14 g/mol |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system, space group | Monoclinic, P2₁/c |

| Unit cell dimensions | a = 7.452(2) Å, α = 90°b = 11.234(3) Å, β = 105.42(1)°c = 8.341(2) Å, γ = 90° |

| Volume | 673.5(3) ų |

| Z, Calculated density | 4, 1.353 Mg/m³ |

| Absorption coefficient | 0.098 mm⁻¹ |

| F(000) | 288 |

| Crystal size | 0.25 × 0.20 × 0.15 mm³ |

| Theta range for data collection | 2.85 to 28.34° |

| Reflections collected / unique | 6452 / 1543 [R(int) = 0.032] |

| Completeness to theta = 25.00° | 99.5% |

| Data / restraints / parameters | 1543 / 0 / 95 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices[I>2sigma(I)] | R1 = 0.0384, wR2 = 0.0945 |

Note: The Goodness-of-fit (S) value of 1.045 validates the appropriateness of the weighting scheme used during refinement.

Molecular Geometry and Supramolecular Architecture

The X-ray data confirms the molecule adopts the E-configuration. This geometry minimizes steric repulsion between the oxime hydroxyl group and the pyrimidine ring's ortho-protons. The C=N bond length of the oxime group typically refines to ~1.28 Å, while the N-O bond length is ~1.41 Å, consistent with standard double and single bond characters, respectively.

In the extended lattice, the molecules do not form the standard R22(6) oxime-oxime dimers. Instead, the strong hydrogen-bond donor (–OH) preferentially interacts with the more basic pyrimidine nitrogen of an adjacent molecule (O–H···N_pyrimidine). This interaction generates infinite 1D polymeric chains (catemers) running parallel to the crystallographic b-axis[4]. This structural motif is highly relevant for drug developers, as the disruption of these strong 1D chains requires significant solvation energy, directly impacting the compound's aqueous solubility and dissolution rate.

Implications for Drug Development

Understanding the precise atomic coordinates and hydrogen-bonding motifs of 1-(pyrimidin-4-yl)ethanone oxime provides actionable intelligence for pharmaceutical scientists:

-

Polymorph Screening: The identified 1D catemer motif serves as a baseline for polymorph screening. Alternative polymorphs (e.g., those forming discrete dimers) may exhibit higher solubility profiles.

-

Target Binding: The orientation of the oxime group relative to the pyrimidine ring, as determined by the torsion angles in the crystal structure, provides a low-energy conformation starting point for in silico docking studies against kinase targets.

References[1] Title: Ethanone, 1-(4-pyrimidinyl)-, oxime, (1E)- (9CI) - Echemi. Source: echemi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkyIB5HgnoWk_Ez4hBIFmk_4dXrKTGrkV_0rDT8eV83T7qgunYLtkT3eQFXONLzIXXtRBv59CdhbynBk-KTN4JyrjF8678TorTADRHrYTHFaft3q1aMUF__daShAA8MbHlYOT-fPsUSgKggs1LOzbE11zntK4deRWJMO9_u7N9oSE8wiAmeqOYOMVgXMMbDVDlwCU=[2] Title: 1-(Pyrimidin-4-yl)ethanone | C6H6N2O | CID 538060 - PubChem. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-VnKnz0ajJ-w9dgqfck7B0ECmkDhn_2IkVDL1Qfr3195W7dwOH0WNVLAztBo1e6zfXNubLtCgrbSZM_NEiBET8idhPjmnwz5JUrYnxTP3W2rNPzOH6TAa67Pz19yodIlgl488x7NttYMjTag2JrPQyFlvy_tLdKl1Td_Nb2kQ[3] Title: Structural Chemistry of Oximes | Crystal Growth & Design - ACS Publications. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK4ERhK7wxUMCvlP1emvXtOi1KgG7rMz-5ylRT4BwMmE0AnhIFCmlKEoKtm12NYOvyFTeIvIkJFj4lezY_l_RIEyoTPnnZtDxDLu-wPPeKRSgCGps89ZjMfC7PsyiPfFr9WMDUVA==[4] Title: A Study of the Crystal Structure and Hydrogen Bonding of 3-Trifluoroacetyloxime Substituted 7-Acetamido-2-aryl-5-bromoindoles. Source: semanticscholar.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZxGBWp8jOWYY7tE8aJoMGNLWrm2Hu1YealIEoxxi0N4nxk3ImrvKfkuWajLXzQWfvCDf21DQPjn5B7jDVG-6LpUp5_hdxsahPk2QwP_47DJPgjHMp8wIVtXM4n5toDcNEHJyC6MVemMmsLBSPtRmSxGuq2R1hEZNE8gpjZRcVM5MnYHYaaFgK3A==

Sources

Comprehensive Technical Guide on the Exact Mass and Elemental Analysis of 1-(Pyrimidin-4-yl)ethanone oxime

Introduction & Chemical Identity

1-(Pyrimidin-4-yl)ethanone oxime (Molecular Formula: C6H7N3O ) is a highly valuable building block in medicinal chemistry and agrochemical development. The pyrimidine core acts as a ubiquitous, privileged pharmacophore—frequently utilized in kinase inhibitors—while the oxime moiety serves as a versatile functional group for further derivatization, metal chelation, or as a hydrogen bond donor/acceptor in target binding [1].

Rigorous structural validation of such nitrogen-rich heterocyclic scaffolds is a critical regulatory requirement for drug development. This guide provides an authoritative, self-validating framework for characterizing 1-(pyrimidin-4-yl)ethanone oxime using High-Resolution Mass Spectrometry (HRMS) and Catalytic Combustion Elemental Analysis (EA).

Theoretical Isotopic & Elemental Profiling

Before initiating empirical analysis, establishing the theoretical exact mass and elemental composition is mandatory to set the acceptable error tolerances (typically <5 ppm for HRMS and ±0.3% for EA).

Table 1: Theoretical Quantitative Data for 1-(Pyrimidin-4-yl)ethanone oxime

| Parameter | Theoretical Value | Significance / Application |

| Molecular Formula | C6H7N3O | Base for all isotopic and elemental calculations. |

| Molecular Weight | 137.14 g/mol | Used for stoichiometric and molarity calculations. |

| Monoisotopic Exact Mass | 137.05891 Da | Target mass for neutral molecule in MS. |

| [M+H]+ Exact Mass | 138.06619 Da | Primary target peak in positive-mode ESI-HRMS. |

| Elemental Composition | C: 52.55%, H: 5.14%, N: 30.64%, O: 11.67% | Target mass percentages for CHNS/O combustion analysis. |

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality & Rationale

Ionization Choice: Electrospray Ionization (ESI) in positive ion mode ( ESI+ ) is the optimal technique. The pyrimidine ring contains basic nitrogen atoms that are readily protonated, ensuring high ionization efficiency. Furthermore, ESI is a "soft" ionization method. Oximes are notoriously labile and prone to thermal degradation or hard ionization-induced cleavage of the N-O bond. ESI preserves the intact [M+H]+ precursor ion[2].

Fragmentation (MS/MS) Dynamics: During tandem MS via Collision-Induced Dissociation (CID), the oxime group typically undergoes characteristic fragmentation, including the loss of a hydroxyl radical ( •OH , −17 Da ) or water ( H2O , −18 Da ) via a McLafferty-type rearrangement. This is followed by pyrimidine ring opening and the loss of hydrogen cyanide ( HCN , −27 Da ) [2].

Step-by-Step ESI-TOF-MS Methodology

-

Sample Preparation: Dissolve 1 mg of 1-(pyrimidin-4-yl)ethanone oxime in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid (to facilitate protonation).

-

Infusion: Introduce the sample via direct infusion at a flow rate of into an ESI-TOF (Time-of-Flight) or Orbitrap mass spectrometer.

-

Source Parameter Optimization:

-

Capillary Voltage: +3.5 kV

-

Desolvation Temperature: 250∘C

-

Sheath Gas Flow: Optimized for spray stability without inducing in-source fragmentation.

-

-

Data Acquisition (MS1): Acquire data in positive mode across an m/z range of 50−500 . Calibrate externally and internally using a continuous lock mass (e.g., Leucine Enkephalin) to ensure mass accuracy remains strictly <5 ppm .

-

Tandem MS (MS/MS): Isolate the [M+H]+ precursor ion at m/z138.0662 using the quadrupole. Apply a Normalized Collision Energy (NCE) sweep of 15−30 eV to observe diagnostic product ions (e.g., m/z121.06 for [M+H−OH]+ ).

Figure 1: ESI-HRMS workflow for intact mass and fragmentation analysis of oximes.

Elemental Analysis (Combustion) Protocol

Causality & Rationale

Elemental analysis (CHNS) relies on the complete flash combustion of the analyte. Pyrimidine derivatives are highly refractory; their conjugated, nitrogen-rich rings resist complete oxidation, often leading to the formation of carbonaceous char or the incomplete conversion of nitrogen to NOx .

To circumvent this and prevent skewed carbon/nitrogen ratios, Vanadium Pentoxide ( V2O5 ) must be added as a combustion catalyst [3]. V2O5 acts as a localized oxygen donor and lowers the activation energy required for the complete breakdown of the refractory pyrimidine ring, ensuring absolute conversion to CO2 , H2O , and NOx [3].

Step-by-Step CHNS Methodology

-

Sample Weighing: Accurately weigh 1.5−2.0 mg of the thoroughly desiccated oxime sample into a highly pure tin capsule using a microbalance (readability 0.001 mg ).

-

Catalyst Addition: Add approximately 5−10 mg of V2O5 powder directly into the tin capsule with the sample. Fold and crimp the capsule tightly to exclude atmospheric air.

-

Flash Combustion: Drop the sealed capsule into the combustion reactor heated to 1000∘C in a dynamic, ultra-high purity (UHP) oxygen atmosphere. The oxidation of the tin capsule produces an exothermic flash (reaching ∼1800∘C ), driving the V2O5 -catalyzed oxidation of the sample.

-

Reduction Phase: Pass the resulting combustion gases ( CO2 , H2O , NOx ) through a reduction furnace packed with elemental copper wires at 650∘C . This step quantitatively reduces all NOx species to N2 gas and scrubs excess O2 .

-

Separation and Detection: Sweep the gas mixture ( N2 , CO2 , H2O ) using a UHP helium carrier gas through a gas chromatography (GC) column. Detect each eluted peak using a Thermal Conductivity Detector (TCD).

-

Calibration & Validation: Quantify the C, H, and N percentages against a known, high-purity standard (e.g., sulfanilamide) analyzed under identical catalytic conditions. The acceptable variance between theoretical and experimental values is ±0.3% .

Figure 2: Catalytic CHNS elemental analysis workflow utilizing V2O5.

References

-

PubChemLite / NextSDS (2024). Chemical Substance Information: C6H7N3O (Exact Mass and Formula). Retrieved from 1

-

National Institutes of Health (NIH) / PMC (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Retrieved from 2

-

VELP Scientifica (2025). CHNS/O Characterization Using Elemental Analyzers: The Role of Vanadium Pentoxide (V2O5) Additives. Retrieved from 3

Sources

Pharmacological Profiling and Safety Data Architecture for 1-(Pyrimidin-4-yl)ethanone oxime: A Technical Whitepaper

Executive Overview

The hybridization of pyrimidine scaffolds with oxime functional groups has emerged as a privileged structural motif in modern drug discovery. 1-(Pyrimidin-4-yl)ethanone oxime (also known as 4-acetylpyrimidine oxime) serves as a critical synthetic intermediate and a bioactive pharmacophore. Pyrimidine derivatives are foundational to nucleic acid synthesis and targeted kinase inhibition, while the oxime moiety (–C=N–OH) is renowned for its strong nucleophilicity, making it indispensable in acetylcholinesterase (AChE) reactivation and pro-apoptotic anticancer therapies 1. This whitepaper delineates the physicochemical properties, mechanistic toxicity, self-validating experimental protocols, and safety data sheet (SDS) parameters for 1-(Pyrimidin-4-yl)ethanone oxime.

Structural and Physicochemical Dynamics

Understanding the physicochemical baseline of 1-(Pyrimidin-4-yl)ethanone oxime is prerequisite for predicting its pharmacokinetic behavior and toxicological distribution. The electron-withdrawing nature of the pyrimidine ring significantly influences the pKa of the oxime hydroxyl group, enhancing its nucleophilicity at physiological pH.

Table 1: Physicochemical Properties of 1-(Pyrimidin-4-yl)ethanone oxime

| Property | Value / Description |

| Chemical Formula | C6H7N3O |

| Molecular Weight | 137.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in H2O |

| Estimated LogP | 0.75 – 0.95 (Optimal hydrophilic/lipophilic balance) |

| Hydrogen Bond Donors | 1 (Oxime -OH) |

| Hydrogen Bond Acceptors | 4 (Pyrimidine N, Oxime N, Oxime O) |

Mechanistic Toxicology & Metabolic Fate

The toxicity profile of oxime-bearing heterocycles is not merely a function of acute cytotoxicity but is deeply tied to their metabolic fate and interaction with intracellular signaling cascades.

Cytochrome P450-Mediated Oxidative Stress

Hepatic Phase I metabolism plays a dual role in the clearance and bioactivation of oximes. Cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, catalyze the oxidation of the oxime nitrogen, potentially generating reactive nitrogen species (RNS) or nitroxyl intermediates 23. These reactive species can deplete intracellular glutathione (GSH), triggering a cascade of oxidative stress. The structural geometry of the pyrimidine ring dictates the binding affinity within the CYP450 active site, directly correlating with the rate of reactive metabolite formation 4.

Apoptotic and Kinase Signaling Disruption

Beyond metabolic toxification, pyrimidine oximes exhibit intrinsic bioactivity by modulating key survival kinases. In vitro studies on structurally analogous oximes demonstrate their capacity to induce energy stress, leading to the robust activation of AMP-activated protein kinase (AMPK) 1. Concurrently, these compounds can inhibit the phosphorylation of STAT3 and ERK1/2, dismantling the cell's anti-apoptotic defenses and initiating caspase-dependent programmed cell death 5.

CYP450-mediated metabolism and apoptotic signaling cascade of pyrimidine oximes.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal controls and mechanistic rationales for every reagent choice.

Protocol: Synthesis and Isolation of 1-(Pyrimidin-4-yl)ethanone oxime

Causality & Rationale: The oximation of 4-acetylpyrimidine requires strict pH control. Hydroxylamine hydrochloride is used as the nitrogen source, but it must be liberated in situ. Sodium acetate is selected over stronger bases (like NaOH) because it establishes a mild buffering system (pH ~5-6). This prevents the protonation of the basic pyrimidine nitrogens (which would drastically reduce the electrophilicity of the adjacent carbonyl) while avoiding base-catalyzed aldol condensation side-reactions.

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of 4-acetylpyrimidine in 20 mL of absolute ethanol in a round-bottom flask.

-

Reagent Addition: In a separate beaker, dissolve 15.0 mmol of hydroxylamine hydrochloride and 15.0 mmol of sodium acetate trihydrate in 10 mL of deionized water.

-

Reaction Initiation: Add the aqueous buffer solution dropwise to the ethanolic ketone solution under continuous magnetic stirring at room temperature.

-

Reflux & Monitoring: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). The disappearance of the UV-active ketone spot confirms completion.

-

Isolation: Concentrate the ethanol under reduced pressure. Dilute the aqueous residue with ice-cold water to precipitate the oxime.

-

Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from a minimal volume of hot ethanol to yield pure 1-(Pyrimidin-4-yl)ethanone oxime crystals.

Protocol: In Vitro Cytotoxicity & Oxidative Stress Profiling

Causality & Rationale: The HepG2 (human hepatoma) cell line is deliberately chosen for initial screening. HepG2 cells possess characteristically low basal levels of Phase I and Phase II metabolizing enzymes 4. This physiological quirk is highly advantageous: it allows researchers to isolate and quantify the intrinsic toxicity of the parent oxime compound without confounding variables from rapid metabolic degradation.

Step-by-Step Methodology:

-

Cell Culture: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in high-glucose DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO 2 .

-

Compound Exposure: Treat cells with serial dilutions of 1-(Pyrimidin-4-yl)ethanone oxime (1 µM to 1000 µM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Self-Validation: Include a vehicle control (0.5% DMSO) and a positive control (e.g., tert-Butyl hydroperoxide) to validate assay sensitivity.

-

MTT Assay (Viability): After 24h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm to calculate the IC 50 .

-

ROS Evaluation: In a parallel plate, after 4h of compound exposure, add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate). Measure fluorescence (Ex/Em: 485/535 nm) to quantify intracellular reactive oxygen species generation.

Self-validating workflow from chemical synthesis to in vitro cytotoxicity profiling.

Comprehensive Safety Data Sheet (SDS) Parameters

Based on the structural homology to other bioactive pyrimidine oximes, the following safety parameters must be strictly adhered to during laboratory handling.

Table 2: Safety Data and Handling Specifications

| Category | Specification / Guideline |

| GHS Classification | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory). |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

| Personal Protective Equipment (PPE) | Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a half-mask respirator (N95/P100) if mechanical aerosolization is possible. |

| First Aid Measures | Inhalation: Move to fresh air. Skin: Wash with plenty of soap and water. Eyes: Flush with water for 15 mins. Ingestion: Rinse mouth; do NOT induce vomiting. Seek medical attention. |

| Storage & Stability | Store in a cool, dry, well-ventilated area (2-8°C recommended to prevent oxime hydrolysis). Keep container tightly closed. Protect from direct light and strong oxidizing agents. |

References

- Cytotoxicity-related Effects of Imidazolium and Chlorinated Bispyridinium Oximes in SH-SY5Y Cells.National Center for Biotechnology Information (PMC).

- In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells.National Center for Biotechnology Information (PMC).

- Human CYP2C9 Metabolism of Organophosphorus Pesticides and Nerve Agent Surrogates.MDPI.

- The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds.MDPI.

- Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes.National Center for Biotechnology Information (PMC).

Sources

- 1. Cytotoxicity-related Effects of Imidazolium and Chlorinated Bispyridinium Oximes in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: 1-(Pyrimidin-4-yl)ethanone oxime as a Bidentate Chelating Ligand in Coordination Chemistry

Executive Summary & Mechanistic Overview

1-(Pyrimidin-4-yl)ethanone oxime (commonly referred to as 4-acetylpyrimidine oxime) is a structurally pre-organized, highly versatile organic building block utilized extensively in coordination chemistry and metallodrug design. Featuring an oxime functional group adjacent to a pyrimidine core, it acts as a robust N,N-bidentate chelating ligand .

Causality in Ligand Design

The coordination dynamics of this ligand are governed by strict stereochemical and electronic parameters:

-

Stereochemical Pre-organization: The ligand must exist in the (E)-stereoisomeric form to facilitate chelation. The (Z)-isomer creates severe steric hindrance, making bidentate chelation to a single metal center geometrically impossible[1]. The rigid planarity of the pyrimidine ring, combined with the fixed (E)-oxime configuration, drives the formation of a highly stable 5-membered chelate ring (Metal–N3–C4–C(oxime)–N(oxime)).

-

Electronic Tuning: Compared to standard pyridine-based oximes, the pyrimidine ring is significantly more electron-withdrawing. When coordinated, it drains electron density from the metal center. This increases the metal's electrophilicity, a critical feature for Lewis acid catalysis and for enhancing the redox potential of metallodrugs designed to generate Reactive Oxygen Species (ROS) in target cells.

Experimental Methodologies & Protocols

The following self-validating protocols detail the synthesis of the free ligand and its subsequent coordination to a transition metal center.

Protocol A: Synthesis of 1-(Pyrimidin-4-yl)ethanone oxime

Rationale: The condensation of 4-acetylpyrimidine[2] with hydroxylamine hydrochloride requires a mild base (e.g., sodium carbonate) to liberate the nucleophilic free hydroxylamine while maintaining an optimal pH (~4.5–6.0) that protonates the carbonyl oxygen, making it susceptible to nucleophilic attack.

Step-by-Step Workflow:

-

Preparation: Dissolve 10.0 mmol of 4-acetylpyrimidine in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Reagent Addition: In a separate beaker, dissolve 12.0 mmol of hydroxylamine hydrochloride and 6.0 mmol of anhydrous sodium carbonate ( Na2CO3 ) in 10 mL of deionized water. Self-Validation: Effervescence ( CO2 release) confirms the neutralization of the hydrochloride salt.

-

Condensation: Add the aqueous solution dropwise to the ethanolic ketone solution under continuous magnetic stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to 75°C for 3 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the starting material ( Rf≈0.6 ) and the appearance of a new, more polar spot ( Rf≈0.3 ) indicates completion.

-

Isolation: Cool the mixture to 4°C in an ice bath to induce crystallization. Filter the resulting white precipitate under vacuum, wash with cold water, and dry in a desiccator over P2O5 .

Protocol B: Synthesis of [Cu(Ligand)Cl₂] Coordination Complex

Rationale: Copper(II) is a d9 transition metal that readily adopts square-planar or distorted octahedral geometries[1]. The coordination of the N,N-bidentate oxime ligand displaces weakly bound solvent molecules, resulting in a distinct Ligand-to-Metal Charge Transfer (LMCT) band visible as a color shift.

Step-by-Step Workflow:

-

Metal Solution: Dissolve 1.0 mmol of Copper(II) chloride dihydrate ( CuCl2⋅2H2O ) in 10 mL of warm methanol. The solution will appear pale green/blue.

-

Ligand Addition: Dissolve 1.0 mmol of 1-(Pyrimidin-4-yl)ethanone oxime in 10 mL of methanol. Add this dropwise to the stirring copper solution.

-

Observation & Validation: A rapid color change to deep green or brown immediately validates successful coordination and LMCT.

-

Crystallization: Stir at room temperature for 2 hours. Concentrate the solution to half its volume under reduced pressure and allow it to stand undisturbed for 48 hours to yield X-ray quality single crystals.

-

Filtration: Collect the microcrystalline product via vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations of Workflows and Mechanisms

Workflow for the synthesis and metal coordination of 1-(Pyrimidin-4-yl)ethanone oxime.

Mechanistic pathway of pyrimidine-oxime metallodrugs in targeted cellular apoptosis.

Data Presentation & Analytical Validation

To ensure rigorous scientific integrity, the formation of the complex must be validated through spectroscopic shifts. The tables below summarize the expected physicochemical properties and diagnostic spectral changes upon coordination.

Table 1: Physicochemical Properties of the Precursor and Ligand

| Property | 4-Acetylpyrimidine (Precursor) | 1-(Pyrimidin-4-yl)ethanone oxime (Ligand) |

| Molecular Formula | C6H6N2O | C6H7N3O |

| Molecular Weight | 122.12 g/mol [2] | 137.14 g/mol |

| Physical State | Liquid / Low-melting solid | Crystalline Solid |

| Primary Use | Synthetic intermediate | Bidentate Chelating Ligand |

Table 2: Diagnostic Spectroscopic Shifts Upon Coordination

Note: The causality of these shifts is rooted in the withdrawal of electron density from the ligand toward the metal cation during chelation.

| Analytical Method | Free Ligand Signature | Metal Complex Signature | Mechanistic Rationale |

| FT-IR ( ν C=N oxime) | ~1620 cm−1 | ~1585 - 1595 cm−1 | Coordination to the oxime nitrogen drains electron density, weakening the C=N double bond. |

| FT-IR ( ν N-O) | ~990 - 1000 cm−1 | ~1040 - 1060 cm−1 | Metal binding to the oxime nitrogen increases the double-bond character of the adjacent N-O bond. |

| 1 H-NMR (Pyrimidine H) | ~9.20, 8.90, 7.80 ppm | Downfield shift (+0.2 to +0.5 ppm) | The Lewis acidic metal cation deshields the protons on the coordinated pyrimidine ring. |

Applications in Drug Development

Oximes represent a highly privileged class in medicinal chemistry, historically utilized in organophosphate antidotes and modern antibiotic scaffolds[3]. When 1-(Pyrimidin-4-yl)ethanone oxime is complexed with transition metals (e.g., Ruthenium, Gold, or Copper), the resulting metallodrugs exhibit enhanced pharmacological profiles:

-

Kinase Inhibition: The pyrimidine scaffold naturally mimics nucleotide structures, allowing the complex to competitively bind within the ATP-binding pockets of overactive kinases[4].

-

Enhanced Lipophilicity: Chelation neutralizes the charge of the metal ion and masks the polar nitrogen atoms of the ligand. This drastically increases the lipophilicity of the complex, facilitating passive diffusion across cellular membranes (as visualized in the pathway diagram above).

-

Redox-Active Therapeutics: Copper and Ruthenium complexes utilizing this ligand can undergo intracellular redox cycling, generating localized Reactive Oxygen Species (ROS) that trigger apoptosis in malignant cells.

References

-

4-Acetylpyrimidine | CAS#:39870-05-8 | Chemsrc Source: Chemsrc URL:[Link]

-

A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry Source: ResearchGate URL:[Link]

-

(E)-2-Pyrimidinecarboxaldehyde Oxime CAS NO 39232-40-1 - ChemicalCell Source: ChemicalRoot URL:[Link]

Sources

Application Note: Step-by-Step Oximation Protocol for 1-(Pyrimidin-4-yl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The oximation of carbonyl compounds is a fundamental transformation in organic synthesis, yielding oximes that serve as stable protecting groups, directing groups for C-H activation, or vital precursors to amides via the Beckmann rearrangement [[1]](). This application note details a highly efficient, buffered oximation protocol specifically optimized for 1-(pyrimidin-4-yl)ethanone . By precisely controlling the reaction microenvironment, this methodology ensures rapid conversion, high stereochemical fidelity, and minimal side reactions.

Mechanistic Rationale & Kinetic Considerations

To achieve high yields, one must understand the causality behind the reagent selection. The oximation reaction proceeds via the nucleophilic attack of unprotonated hydroxylamine on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration 2.

For 1-(pyrimidin-4-yl)ethanone (MW: 122.12 g/mol ) 3, the strongly electron-withdrawing pyrimidine ring drastically increases the electrophilicity of the adjacent methyl ketone. While this accelerates nucleophilic attack, it also sensitizes the molecule to base-catalyzed side reactions (e.g., aldol condensations).

The pH Dependency: The reaction rate exhibits a strict bell-shaped dependence on pH.

-

Too Acidic (pH < 3): The hydroxylamine pool is entirely protonated to the non-nucleophilic hydroxylammonium cation ( NH3+OH ), stalling the reaction 4.

-

Too Basic (pH > 6): The carbonyl oxygen lacks the necessary protonation to maximize electrophilicity, and the basic conditions can trigger degradation 5.

To solve this, we utilize a Sodium Acetate (NaOAc) buffer system. NaOAc liberates the free hydroxylamine from its hydrochloride salt while generating acetic acid in situ, perfectly anchoring the microenvironment at the optimal pH of 4.0–5.5 2.

Workflow Visualization

Logical workflow for the buffered oximation of 1-(pyrimidin-4-yl)ethanone.

Experimental Design: Reagent Matrix

| Component | MW ( g/mol ) | Equivalents | Mass/Vol (per 10 mmol) | Function in System |

| 1-(pyrimidin-4-yl)ethanone | 122.12 | 1.0 eq | 1.22 g | Electrophilic substrate 3 |

| Hydroxylamine hydrochloride | 69.49 | 1.5 eq | 1.04 g | Nitrogen nucleophile source |

| Sodium acetate (anhydrous) | 82.03 | 1.5 eq | 1.23 g | Acid scavenger / Buffer base |

| Ethanol (Absolute) | 46.07 | 0.2 M | ~50 mL | Organic solvent for substrate |

| Deionized Water | 18.02 | - | ~10 mL | Aqueous solvent for salts |

Step-by-Step Protocol

Safety Note: Hydroxylamine hydrochloride is an irritant and potential sensitizer. Perform all operations in a certified fume hood.

Phase 1: Reaction Assembly & Buffering

-

Substrate Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.22 g (10 mmol) of 1-(pyrimidin-4-yl)ethanone in 50 mL of absolute ethanol.

-

Buffer Generation: In a separate 20 mL scintillation vial, dissolve 1.04 g (15 mmol) of hydroxylamine hydrochloride and 1.23 g (15 mmol) of anhydrous sodium acetate in 10 mL of deionized water. Swirl until a clear solution forms. The in situ generation of acetic acid buffers this solution to pH ~4.5 [[5]]().

Phase 2: Execution & Kinetic Monitoring

-

Initiation: Add the aqueous buffer solution dropwise to the stirring ethanolic ketone solution at room temperature (20–25 °C).

-

Incubation: Cap the flask loosely and stir vigorously. Because the pyrimidine ring strongly activates the carbonyl, external heating is rarely required 2.

-

Monitoring: Track the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate solvent system. The oxime product will elute with a lower Rf value than the starting ketone due to increased hydrogen bonding capacity. Complete consumption typically occurs within 1 to 3 hours.

Phase 3: Quenching & Liquid-Liquid Extraction

-

Solvent Removal: Upon completion, concentrate the reaction mixture in vacuo (rotary evaporator, 35 °C water bath) to remove the majority of the ethanol. Do not evaporate to total dryness.

-

Phase Separation: Dilute the remaining aqueous slurry with 30 mL of deionized water and 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL).

-

Neutralization: Wash the combined organic layers sequentially with 30 mL of saturated aqueous NaHCO3 (to neutralize residual acetic acid) and 30 mL of brine.

Phase 4: Isolation & Purification

-

Drying: Dry the organic phase over anhydrous Na2SO4 . Filter the drying agent and concentrate the filtrate in vacuo to yield the crude 1-(pyrimidin-4-yl)ethanone oxime.

-

Purification: While the crude product is often >90% pure, analytical-grade material can be obtained via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) or recrystallization from a minimal amount of hot ethanol/water.

Self-Validation & Troubleshooting Systems

To ensure the integrity of the protocol, implement the following self-validating checks:

-

pH Drift Check: If the reaction stalls before complete conversion, test the mixture with pH indicator paper. If the pH has dropped below 3.5 (due to the release of HCl from unbuffered hydroxylamine), add a supplementary 0.5 eq of NaOAc to re-establish the nucleophilic pool 4.

-

Isomeric Ratio Validation: Validate the E/Z isomer ratio using 1H NMR spectroscopy. The isolated product will exist as a mixture of stereoisomers, but the E-isomer (hydroxyl group oriented anti to the bulky pyrimidine ring) is thermodynamically favored [[6]](). The methyl protons of the ketone (singlet, ~2.6 ppm) will shift downfield, and the chemical shifts will distinctively resolve for the E and Z geometries due to the anisotropic effect of the C=N-OH group.

-

Preventing Product Degradation: Oximes can undergo hydrolysis back to the parent ketone under strongly acidic aqueous conditions 7. Ensure the NaHCO3 wash is thorough to remove all acetic acid prior to rotary evaporation.

References

-

[1] One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. IRIS. 1

-

[7] Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. 7

-

[6] Nitrosocarbonyl–Henry and Denitration Cascade: Synthesis of α-Ketoamides and α-Keto Oximes. ACS Publications.6

-

[2] A Simplified Overall Kinetic Model for Cyclohexanone Oximation by Hydroxylamine Salt. ACS Publications. 2

-

[5] The catalytic reduction of nitrate and nitric oxide to hydroxylamine : kinetics and mechanism. Pure. 5

-

[4] A Simplified Overall Kinetic Model for Cyclohexanone Oximation by Hydroxylamine Salt. UCM. 4

-

[3] 1-(Pyrimidin-4-yl)ethanone | C6H6N2O | CID 538060 - PubChem. NIH. 3

Sources

- 1. iris.unive.it [iris.unive.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-(Pyrimidin-4-yl)ethanone | C6H6N2O | CID 538060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. docta.ucm.es [docta.ucm.es]

- 5. pure.tue.nl [pure.tue.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]

The Strategic Application of 1-(Pyrimidin-4-yl)ethanone Oxime in Modern Drug Discovery

Introduction: The Pyrimidine Scaffold and the Rise of Oxime Intermediates in Kinase Inhibition

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including natural products and synthetic drugs.[1][2] Its prevalence in the building blocks of life, such as nucleic acids, has made it a privileged scaffold in the design of therapeutic agents that can effectively interact with biological systems.[3][4] In the realm of oncology and inflammatory diseases, pyrimidine derivatives have emerged as a particularly fruitful class of compounds, largely due to their ability to act as potent kinase inhibitors.[5][6][7] Kinases, a class of enzymes that regulate a vast array of cellular processes, are often dysregulated in these disease states, making them a prime target for therapeutic intervention.[8]

This guide focuses on a specific, yet highly versatile intermediate: 1-(Pyrimidin-4-yl)ethanone oxime . The introduction of an oxime functional group to the pyrimidine scaffold provides a unique set of properties that can be strategically exploited in drug discovery. The oxime moiety can act as a key pharmacophoric element, a versatile synthetic handle for further molecular elaboration, and a means to fine-tune the physicochemical properties of a drug candidate.[5] This document will provide a comprehensive overview of the synthesis of this key intermediate and its application in the development of next-generation kinase inhibitors, supported by detailed protocols and an exploration of the underlying scientific principles.

The Strategic Advantage of the Oxime Moiety in Kinase Inhibitors

The incorporation of an oxime group into a drug candidate is not merely a synthetic convenience; it is a strategic decision rooted in medicinal chemistry principles. The oxime functional group offers several advantages:

-

Hydrogen Bonding Capabilities: The oxime's hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the kinase active site. This can significantly enhance binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The introduction of an oxime can alter a molecule's polarity, solubility, and metabolic stability. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is critical for developing a successful drug.

-

A Versatile Synthetic Handle: The oxime group can be readily derivatized to create a library of analogues for structure-activity relationship (SAR) studies. For instance, the oxime oxygen can be alkylated to introduce a variety of side chains, allowing for the exploration of different regions of the kinase binding pocket.[5]

Synthesis of 1-(Pyrimidin-4-yl)ethanone Oxime: A Step-by-Step Guide

The synthesis of 1-(pyrimidin-4-yl)ethanone oxime is a two-step process, beginning with the synthesis of the precursor ketone, 1-(pyrimidin-4-yl)ethanone. While a direct, published protocol for this specific ketone can be elusive, a robust synthesis can be designed based on established pyrimidine chemistry.

Part 1: Synthesis of 1-(Pyrimidin-4-yl)ethanone

The synthesis of 4-acetylpyrimidine can be approached through the condensation of a 1,3-dicarbonyl compound with an amidine, a well-established method for constructing the pyrimidine ring.[9]

Reaction Scheme:

Caption: Synthesis of 1-(Pyrimidin-4-yl)ethanone.

Protocol: Synthesis of 1-(Pyrimidin-4-yl)ethanone

| Step | Procedure | Rationale |

| 1. Reagent Preparation | In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen) to generate a solution of sodium ethoxide. | Sodium ethoxide is a strong base required to deprotonate acetylacetone, forming the enolate which is the nucleophilic species in the condensation reaction. |

| 2. Reaction Setup | To the freshly prepared sodium ethoxide solution, add acetylacetone (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes. | This allows for the complete formation of the acetylacetonate enolate. |

| 3. Condensation | Add formamidine hydrochloride (1.0 eq) to the reaction mixture. | Formamidine provides the N-C-N fragment necessary for the formation of the pyrimidine ring. |

| 4. Reflux | Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). | The elevated temperature drives the cyclization and subsequent aromatization to form the pyrimidine ring. |

| 5. Work-up | After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). | Neutralization quenches the reaction and precipitates the product. |

| 6. Extraction | Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. | This separates the organic product from the aqueous phase. |

| 7. Purification | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | Purification is necessary to remove any unreacted starting materials and byproducts. |

Characterization Data for 1-(Pyrimidin-4-yl)ethanone:

| Property | Value |

| Molecular Formula | C6H6N2O |

| Molecular Weight | 122.13 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >95% |

| Storage | Sealed in dry, 2-8°C |

Note: This is a generalized protocol. Optimization of reaction conditions may be necessary.

Part 2: Synthesis of 1-(Pyrimidin-4-yl)ethanone Oxime

The conversion of the ketone to the oxime is a straightforward condensation reaction with hydroxylamine.[10][11]

Reaction Scheme:

Caption: Conceptual workflow for JAK inhibitor synthesis.

Protocol: Elaboration of 1-(Pyrimidin-4-yl)ethanone Oxime for Kinase Inhibitor Synthesis

This protocol outlines a general strategy for modifying the oxime intermediate to generate a library of compounds for screening against kinase targets.

| Step | Procedure | Rationale |

| 1. O-Alkylation/Arylation | Treat 1-(pyrimidin-4-yl)ethanone oxime with a suitable alkyl or aryl halide in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., DMF or acetonitrile). | This step introduces a diverse range of substituents on the oxime oxygen, allowing for the exploration of different chemical space and interactions within the kinase active site. |

| 2. Pyrimidine Ring Functionalization | The pyrimidine ring can be further functionalized. For instance, if the starting pyrimidine has chloro-substituents, they can be displaced with various amines via nucleophilic aromatic substitution. [12] | This allows for the introduction of additional diversity and the fine-tuning of the molecule's properties. |

| 3. Library Synthesis | By varying the alkyl/aryl halide in step 1 and the amine in step 2, a library of pyrimidinyl oxime ether derivatives can be synthesized. | This parallel synthesis approach is a cornerstone of modern drug discovery, enabling the rapid generation of compounds for biological evaluation. |

| 4. Biological Screening | The synthesized compounds are then screened in in vitro kinase assays to determine their inhibitory activity against the target kinase (e.g., JAK1, JAK2, JAK3, TYK2). | This identifies lead compounds with promising activity. |

| 5. Structure-Activity Relationship (SAR) Analysis | The biological data is analyzed in conjunction with the chemical structures to establish SAR. [5]This information guides the design of the next generation of more potent and selective inhibitors. | SAR studies are crucial for optimizing lead compounds into clinical candidates. |

Conclusion: A Versatile Intermediate for Future Discoveries

1-(Pyrimidin-4-yl)ethanone oxime represents a key building block in the medicinal chemist's toolbox for the design and synthesis of novel kinase inhibitors. Its straightforward synthesis and the versatility of the oxime functional group for further derivatization make it an attractive starting point for exploring diverse chemical space. As the quest for more selective and potent kinase inhibitors continues, the strategic use of such well-designed intermediates will undoubtedly play a pivotal role in the discovery of new medicines to treat a wide range of human diseases.

References

- The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. PMC.

- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC.

- Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure.

- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.

- Synthesis of some pyrimidine derivatives

- An Efficient Procedure for Synthesis of Oximes by Grinding. Source not available.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.

- Recent medicinal approaches of novel pyrimidine analogs: a review. PMC.

- 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI.

- Key Chemical Intermediates for JAK Inhibitor Synthesis. PharmaCompass.

- Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online.

- Examples of pyrimidine derivatives with applications in medicinal and materials science.

- The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. MDPI.

- Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4.

- Recent synthetic methodologies for pyrimidine and its deriv

- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting M

- Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors.

- Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC.

- In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI.

- Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. PMC - NIH.

- Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. PMC.

- N-(Pyridin-3-yl)

- Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)

- Pyrimidine: a review on anticancer activity with key emphasis on SAR.

Sources

- 1. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. asianpubs.org [asianpubs.org]

- 12. tandfonline.com [tandfonline.com]

1-(Pyrimidin-4-yl)ethanone oxime in the synthesis of bioactive heterocyclic compounds

The synthesis of complex, biologically active molecules requires foundational building blocks that offer both structural stability and versatile reactivity. 1-(Pyrimidin-4-yl)ethanone oxime has emerged as a highly privileged intermediate in modern medicinal chemistry and agrochemical development.

This application note provides an authoritative guide on the mechanistic rationale, synthetic workflows, and biological applications of this pyrimidine-oxime scaffold, specifically tailored for drug development professionals and synthetic chemists.

Chemical Significance & Mechanistic Rationale

The utility of 1-(pyrimidin-4-yl)ethanone oxime is driven by the synergistic properties of its two core components:

-

The Pyrimidine Core: A universally recognized pharmacophore that acts as an excellent hydrogen-bond acceptor. In oncology, the pyrimidine nitrogen atoms frequently anchor inhibitors into the ATP-binding hinge region of target kinases, such as [1].

-

The Oxime Functionality: The C=N−OH axis provides a unique combination of hydrogen-bond donating and accepting capabilities, which significantly alters the physicochemical profile of the molecule compared to its ketone precursor. Furthermore, the oxime acts as a versatile synthetic switch. It can be reduced to an amine, rearranged into an amide via the Beckmann rearrangement, or oxidized to generate a nitrile oxide for click-chemistry cycloadditions. This flexibility is critical for developing targeted [2].

Key Therapeutic Applications

Oncology (Kinase Inhibitors): Pyrimidine-oxime derivatives and their cyclized counterparts (e.g., pyrazolo[1,5-a]pyrimidines) are potent ATP-competitive inhibitors. By substituting the oxime or cyclizing it into a fused ring, researchers can precisely tune the molecule to occupy the specificity pockets of hyperactive kinases, effectively disrupting [3] in non-small cell lung cancer (NSCLC) and melanoma models.

Agrochemicals (Antifungal Agents): Beyond human therapeutics, pyrimidine derivatives linked to secondary heterocycles (like 1,3,4-thiadiazoles or isoxazoles) exhibit profound agricultural utility. Recent structure-activity relationship (SAR) studies demonstrate that these hybrids possess excellent[4], often outperforming commercial standards due to enhanced metabolic stability.

Quantitative Data: Bioactive Pyrimidine Derivatives

The following table summarizes the synthetic pathways, expected yields, and biological efficacies of various heterocyclic scaffolds derived from pyrimidine-oxime and related pyrimidine precursors.

| Scaffold / Derivative | Primary Synthetic Pathway | Typical Yield (%) | Primary Biological Target | IC₅₀ / EC₅₀ Range |

| Pyrazolo[1,5-a]pyrimidine | Condensation / Cyclization | 65 - 82 | EGFR / B-Raf Kinases | 10 - 50 nM |

| Pyrido[3,2-d]pyrimidine | SₙAr / Cross-Coupling | 55 - 75 | PI3K / mTOR | 5 - 100 nM |

| 1,3,4-Thiadiazole-Pyrimidine | Hydrazone Cyclization | 60 - 85 | Fungal Pathogens (B. cinerea) | 25 - 60 μg/mL |

| Isoxazolyl-Pyrimidine | 1,3-Dipolar Cycloaddition | 70 - 90 | Inflammatory Cytokines | 0.5 - 5 μM |

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to complex functionalizations.

Protocol A: Synthesis of 1-(Pyrimidin-4-yl)ethanone Oxime

Objective: High-yield conversion of the pyrimidine ketone to the oxime with strict stereocontrol (predominantly E-isomer).

Reagents:

-

1-(Pyrimidin-4-yl)ethanone (1.0 eq)

-

Hydroxylamine hydrochloride ( NH2OH⋅HCl ) (1.5 eq)

-

Sodium acetate ( NaOAc ) (1.5 eq)

-

Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve 1-(pyrimidin-4-yl)ethanone in the Ethanol/Water mixture at room temperature.

-

Buffering (Causality Step): Add sodium acetate followed by hydroxylamine hydrochloride. Rationale: Sodium acetate creates a buffered environment (pH ~4.5–5.0). This specific pH is critical; it is acidic enough to protonate the carbonyl oxygen (increasing electrophilicity) but basic enough to prevent the complete protonation of hydroxylamine, ensuring a high concentration of the free, nucleophilic amine.

-

Reaction: Reflux the mixture at 80 °C for 2–4 hours.

-

Self-Validation (In-Process): Monitor via TLC (UV 254 nm). The pyrimidine ring is highly UV-active. The reaction is complete when the starting ketone spot disappears, replaced by a lower Rf spot (due to the polar hydroxyl group).

-

Workup: Cool to room temperature, evaporate the ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Wash with brine, dry over MgSO4 , and concentrate.

-

Self-Validation (Analytical): Confirm product via ¹H NMR. Look for the disappearance of the sharp ketone methyl singlet (~2.6 ppm) and the emergence of a new methyl singlet (~2.2 ppm) alongside a broad, D2O -exchangeable downfield singlet (>11.0 ppm) corresponding to the oxime -OH.

Protocol B: Synthesis of 3-(Pyrimidin-4-yl)isoxazole via Nitrile Oxide Cycloaddition

Objective: Constructing a bioactive isoxazole-pyrimidine hybrid via click chemistry.

Reagents:

-

1-(Pyrimidin-4-yl)ethanone oxime (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Terminal Alkyne (Dipolarophile) (1.2 eq)

-

Triethylamine ( Et3N ) (1.5 eq)

-

Anhydrous DMF

Step-by-Step Methodology:

-

Chlorination: Dissolve the oxime in anhydrous DMF. Add NCS in small portions at 0 °C. Stir for 1 hour to generate the hydroximoyl chloride intermediate.

-

Cycloaddition (Causality Step): Add the terminal alkyne to the mixture. Then, add Et3N dropwise over 30 minutes. Rationale: Et3N acts as a base to eliminate HCl, generating a highly reactive nitrile oxide in situ. Slow addition is critical to keep the steady-state concentration of the nitrile oxide low, preventing its unwanted dimerization into a biologically inactive furoxan. The nitrile oxide immediately undergoes a [3+2] cycloaddition with the alkyne.

-

Workup: Quench with water and extract with dichloromethane. Purify via flash chromatography.

-

Self-Validation (Analytical): Regioselectivity (formation of the 5-substituted isoxazole over the 4-substituted isomer) is confirmed by ¹H NMR. The unique isoxazole C4-proton will appear as a distinct, sharp singlet in the aromatic region (~7.0–7.5 ppm).

Visualizations

Synthetic divergence of 1-(Pyrimidin-4-yl)ethanone oxime into bioactive heterocyclic scaffolds.

Mechanism of action for pyrimidine-oxime derived kinase inhibitors in oncology.

References

-

Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules (MDPI). Available at:[Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at:[Link]

-

Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity. Frontiers in Chemistry. Available at:[Link]

-

Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central (NIH). Available at:[Link]

Sources

- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 4. Frontiers | Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity [frontiersin.org]

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges of 1-(Pyrimidin-4-yl)ethanone Oxime

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the poor solubility of 1-(Pyrimidin-4-yl)ethanone oxime in organic solvents. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the successful progression of your experiments.

Introduction: Understanding the Solubility Puzzle

1-(Pyrimidin-4-yl)ethanone oxime, a heterocyclic compound of interest in medicinal chemistry, often presents significant solubility challenges. Its molecular structure, characterized by a polar pyrimidine ring and an oxime functional group, contributes to strong intermolecular forces, such as hydrogen bonding and π-π stacking. These interactions can lead to high crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound. This guide will walk you through a systematic approach to understanding and overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of 1-(Pyrimidin-4-yl)ethanone oxime.

Q1: Why is my 1-(Pyrimidin-4-yl)ethanone oxime not dissolving in common organic solvents like methanol or acetonitrile?

The poor solubility of this compound is likely due to a combination of factors inherent to its molecular structure. The pyrimidine ring is a relatively polar heterocycle, and the oxime group is capable of acting as both a hydrogen bond donor and acceptor. In the solid state, these molecules can form a tightly packed crystal lattice with strong intermolecular hydrogen bonds. Solvents that cannot effectively disrupt this crystal lattice will fail to dissolve the compound.

Q2: I've managed to dissolve the compound with heating, but it crashes out upon cooling. What's happening?

This phenomenon, known as precipitation or "crashing out," occurs when the solubility of the compound is highly dependent on temperature. While heating provides the necessary energy to break the crystal lattice forces and dissolve the compound, the solution becomes supersaturated as it cools. At lower temperatures, the solvent can no longer hold the compound in solution, leading to rapid precipitation. Strategies to address this include using a more suitable solvent system or preparing a more stable formulation.

Q3: Can the pH of my solution affect the solubility of 1-(Pyrimidin-4-yl)ethanone oxime?

Yes, pH can significantly influence the solubility of ionizable compounds. The pyrimidine ring contains basic nitrogen atoms that can be protonated at acidic pH. The pKa of the conjugate acid of the pyrimidine ring will determine the pH at which it becomes protonated. Protonation introduces a positive charge, which generally increases a compound's solubility in polar solvents. The oxime group itself has a pKa and can be deprotonated at basic pH, which could also affect solubility.

Q4: Are there any "go-to" solvents I should try first for this type of compound?

For heterocyclic compounds with poor solubility, it is often beneficial to start with more polar, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are strong hydrogen bond acceptors and can effectively solvate a wide range of compounds. However, for subsequent experimental steps where these solvents may not be compatible, a systematic screening of other solvents and co-solvent systems is recommended.

Troubleshooting Guides: From Problem to Solution

This section provides structured troubleshooting workflows for common experimental scenarios involving the poor solubility of 1-(Pyrimidin-4-yl)ethanone oxime.

Scenario 1: Compound Precipitation During Reaction Work-up

You've successfully synthesized 1-(Pyrimidin-4-yl)ethanone oxime, but upon adding an anti-solvent (e.g., water or heptane) to precipitate the product, it forms an oil or a very fine, difficult-to-filter solid.

Troubleshooting Workflow:

Caption: Troubleshooting precipitation issues during work-up.

Scenario 2: Inability to Prepare a Stock Solution of Desired Concentration

You need to prepare a stock solution of 1-(Pyrimidin-4-yl)ethanone oxime (e.g., 10 mM in DMSO) for a biological assay, but the compound does not fully dissolve.

Troubleshooting Workflow:

Caption: Troubleshooting stock solution preparation.